Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate
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Overview
Description
Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is an organic compound with a unique structure that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate typically involves a multi-step process:
Formation of the tetrahydroisoquinoline core: : Starting from commercially available isoquinoline derivatives, reduction reactions can be carried out using agents like sodium borohydride.
Attachment of the acetate group: : This is achieved through esterification, where acetic acid or its derivatives react with the tetrahydroisoquinoline under acidic conditions.
Introduction of the tert-butyl group: : Finally, the tert-butyl ester is incorporated via a reaction with tert-butyl alcohol under acidic catalysis, ensuring the protection of the carboxyl group.
Industrial Production Methods
In industrial settings, large-scale production of this compound often employs continuous flow synthesis to enhance efficiency and yield. Key steps include:
Catalytic hydrogenation: : To reduce isoquinoline intermediates.
Automated esterification: : Using robust acid catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidative reactions can convert the compound into various derivatives, potentially altering its biological activity.
Reduction: : Reduction can remove specific functional groups, further diversifying its chemical profile.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or ester group.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, catalytic hydrogenation.
Substituting agents: : Halides, sulfonates.
Major Products Formed
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Alcohol derivatives.
Substitution: : Various halogenated or alkylated products.
Scientific Research Applications
Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is valuable in numerous fields:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigating its interactions with enzymes and receptors.
Industry: : Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets:
Molecular targets: : Enzymes such as acetylcholinesterase, receptors including GABAergic and dopaminergic systems.
Pathways involved: : Modulation of neurotransmitter pathways, impacting neurological and physiological functions.
Comparison with Similar Compounds
Compared to similar compounds, tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is unique due to:
Structural features: : The combination of the tert-butyl ester and tetrahydroisoquinoline.
Reactivity: : Enhanced stability and specific reactivity profiles.
List of Similar Compounds
Tetrahydroisoquinoline derivatives: : Different substitutions on the isoquinoline core.
Butyl esters: : Variations with other esters or alcohol groups.
Acetate compounds: : Other acetate derivatives with distinct functional groups.
Properties
IUPAC Name |
tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)9-13-8-11-6-4-5-7-12(11)10-16-13/h4-7,13,16H,8-10H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGWVYVSCYGCDZ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CC2=CC=CC=C2CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1CC2=CC=CC=C2CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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